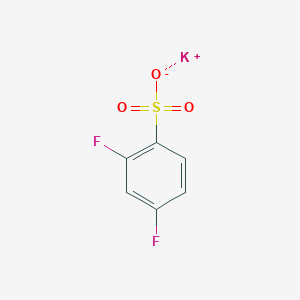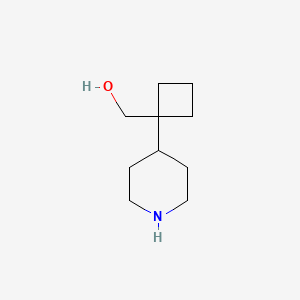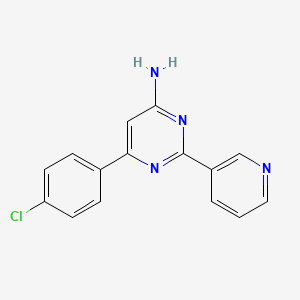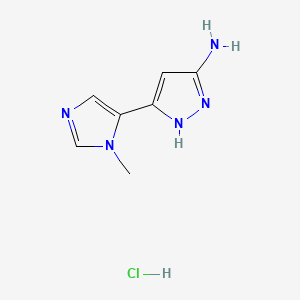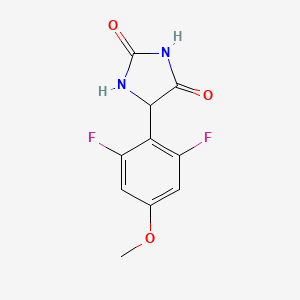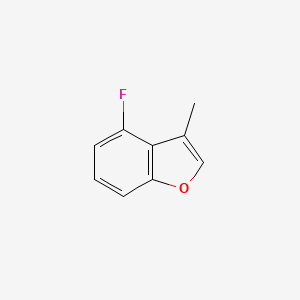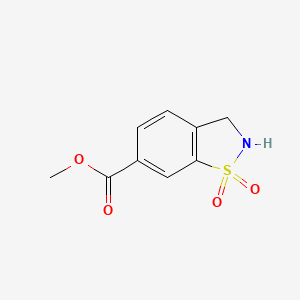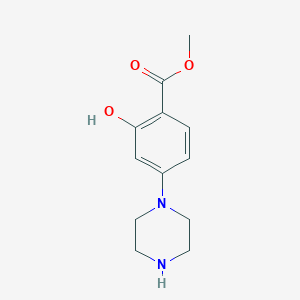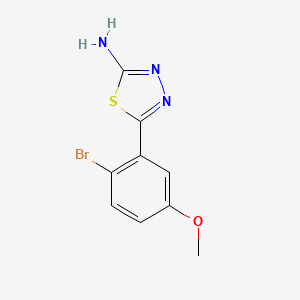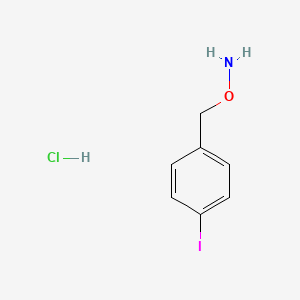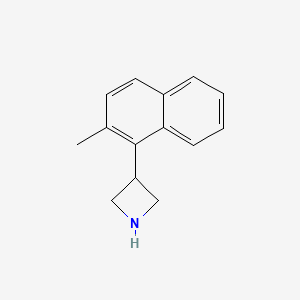
3-(2-Methyl-1-naphthyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-1-naphthyl)azetidine is a compound belonging to the azetidine class of heterocyclic organic compounds Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical properties due to their ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-naphthyl)azetidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1-naphthylamine with an appropriate azetidine precursor under controlled conditions. For instance, the reaction of 2-methyl-1-naphthylamine with azetidin-3-one in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyl-1-naphthyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted azetidines with various functional groups
Aplicaciones Científicas De Investigación
3-(2-Methyl-1-naphthyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-1-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can be triggered under appropriate conditions . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
2-Methylazetidine: A similar compound with a methyl group attached to the azetidine ring.
1-Naphthylazetidine: A compound with a naphthyl group attached to the azetidine ring
Uniqueness
3-(2-Methyl-1-naphthyl)azetidine is unique due to the presence of both a 2-methyl and a 1-naphthyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
3-(2-methylnaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-11-4-2-3-5-13(11)14(10)12-8-15-9-12/h2-7,12,15H,8-9H2,1H3 |
Clave InChI |
CBJRPORAFJDGKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)
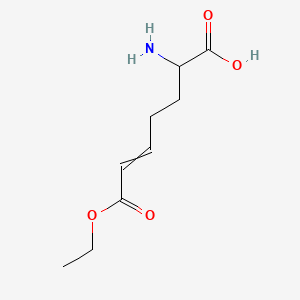
![(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid](/img/structure/B15337332.png)
![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
